molecular formula C16H17NO B14125009 Morpholine, 4-[1,1'-biphenyl]-4-yl- CAS No. 169963-54-6

Morpholine, 4-[1,1'-biphenyl]-4-yl-

Cat. No.: B14125009
CAS No.: 169963-54-6
M. Wt: 239.31 g/mol
InChI Key: OOQKNFIEEJFVKS-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)morpholine is an organic compound that features a morpholine ring substituted with a biphenyl group at the fourth position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and biphenyl moieties. Morpholine is a heterocyclic amine with both amine and ether functional groups, while biphenyl is a simple aromatic hydrocarbon consisting of two benzene rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)morpholine typically involves the reaction of 4-bromobiphenyl with morpholine. The process can be carried out using a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, a ligand like triphenylphosphine, and a base such as potassium carbonate. The reaction is usually performed in a solvent like toluene at elevated temperatures (around 100-120°C) to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of 4-([1,1’-Biphenyl]-4-yl)morpholine can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)morpholine undergoes various chemical reactions typical of secondary amines and aromatic compounds. These include:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to modify the biphenyl moiety, such as hydrogenation to form cyclohexyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: N-oxides of 4-([1,1’-Biphenyl]-4-yl)morpholine.

    Reduction: Cyclohexyl derivatives of the biphenyl moiety.

    Substitution: Halogenated or nitrated derivatives of the biphenyl rings.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the biphenyl substitution, used as a solvent and corrosion inhibitor.

    4-Phenylmorpholine: Similar structure but with a single phenyl group instead of a biphenyl group.

    Piperidine: Another six-membered heterocyclic amine, but without the ether oxygen.

Uniqueness

4-([1,1’-Biphenyl]-4-yl)morpholine is unique due to the presence of both the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. The biphenyl group enhances the compound’s ability to participate in π-π interactions, while the morpholine ring provides additional sites for hydrogen bonding and increases the compound’s solubility in polar solvents.

Properties

CAS No.

169963-54-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-(4-phenylphenyl)morpholine

InChI

InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2

InChI Key

OOQKNFIEEJFVKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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